(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable aryl halide and a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-(2,3-dimethylphenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group also provides stability and protection during synthetic transformations.
Biological Activity
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.
- Molecular Formula : C17H23NO4
- Molecular Weight : 321.37 g/mol
- CAS Number : 1269260-00-5
Synthesis
The synthesis of this compound typically involves the use of standard organic chemistry techniques such as:
- Boc Protection : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis.
- Pyrrolidine Formation : The formation of the pyrrolidine ring is achieved through cyclization reactions involving appropriate precursors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
A comparative analysis demonstrated that modifications in the phenyl ring significantly influenced the anticancer activity:
Compound Structure | Cell Line | Viability (%) | Reference |
---|---|---|---|
Parent Compound | A549 | 63.4 | |
3,5-Dichloro Substituted | A549 | 21.2 | |
Ester Derivative | A549 | 71.3 |
These results suggest that structural modifications can enhance or diminish the biological activity of such compounds.
The mechanism by which these compounds exert their effects is not fully elucidated but appears to involve:
- Induction of Apoptosis : Many pyrrolidine derivatives trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : Studies indicate that these compounds can inhibit key signaling pathways involved in cell cycle regulation.
Case Studies
Several case studies have explored the biological implications of this compound:
-
Case Study on Lung Cancer Cells :
- A study evaluated the effects of this compound on A549 cells, revealing a dose-dependent reduction in cell viability and increased apoptosis markers.
- The compound was compared with standard chemotherapeutics like cisplatin, showing promising results.
-
Antimicrobial Activity :
- Some derivatives have been tested for antimicrobial properties against Gram-positive bacteria and drug-resistant fungi.
- Results indicated moderate activity against Staphylococcus aureus and other pathogens, suggesting potential for further development as an antimicrobial agent.
Properties
Molecular Formula |
C18H25NO4 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(3S,4R)-4-(3,4-dimethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-11-6-7-13(8-12(11)2)14-9-19(10-15(14)16(20)21)17(22)23-18(3,4)5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21)/t14-,15+/m0/s1 |
InChI Key |
DMCRUTZKEGHDTN-LSDHHAIUSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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